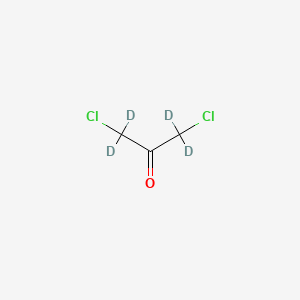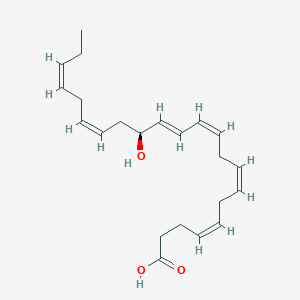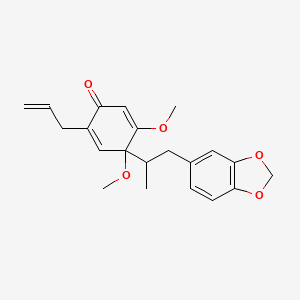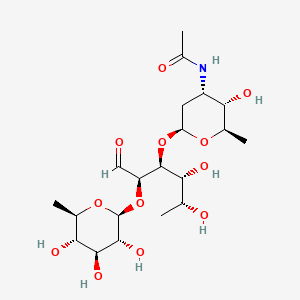
3,7-Diethylnonane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diethylnonane-4,6-dione is a chemical compound with the CAS Number: 872802-98-7 and the Linear Formula: C13H24O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 3,7-Diethylnonane-4,6-dione is represented by the formula C13H24O2 . This indicates that it contains 13 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of 3,7-Diethylnonane-4,6-dione is 212.33 . The exact mass is 212.17800 . The compound has a LogP value of 3.38710, indicating its lipophilicity . The compound is soluble, with a solubility of 0.41 mg/ml or 0.00193 mol/l .Wissenschaftliche Forschungsanwendungen
Flavor and Fragrance Applications : A practical synthesis of a related compound, 3-methylnonane-2,4-dione, known for its intense straw-like and fruity flavor, indicates the potential of similar compounds like 3,7-Diethylnonane-4,6-dione in flavor and fragrance industries. The study presents an effective synthesis method yielding a high purity product (Y. Kato & Y. Yuasa, 2001).
Chemical Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of compounds similar to 3,7-Diethylnonane-4,6-dione, such as 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, have been studied. These compounds exhibit interesting structural features like the absence of hydrogen-bond donors and are controlled by van der Waals forces and weak C—H⋯O interactions (E. Stepina et al., 2015).
Corrosion Inhibition : Spirocyclopropane derivatives, closely related to 3,7-Diethylnonane-4,6-dione, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds' adsorption on metal surfaces follows the Langmuir isotherm model, suggesting potential applications in material protection and maintenance (M. Chafiq et al., 2020).
Polymer Science : In polymer science, related compounds like ethylglycolide and hexylglycolide have been polymerized to form high molecular weight polymers. These studies indicate the potential of using 3,7-Diethylnonane-4,6-dione in the synthesis of novel polymers with specific thermal and physical properties (M. Yin & G. Baker, 1999).
Thermal Stability in Copper Chelates : The thermal properties of copper(II) chelates of β-diketones, including 3,7-diethylnonane-4,6-dionato, have been studied. These compounds exhibit thermal stability and low melting points, suggesting their usefulness in thermal management applications (I. Yoshida et al., 1972).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3,7-diethylnonane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-5-10(6-2)12(14)9-13(15)11(7-3)8-4/h10-11H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFELLNQJMHCAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC(=O)C(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872802-98-7 |
Source


|
| Record name | 3,7-diethyl-4,6-nonanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethylamino)methyl]indole Methiodide](/img/structure/B569558.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)



![Ethyl 2-[(6-amino-2,3-dichlorophenyl)methylamino]acetate;hydrochloride](/img/structure/B569569.png)
